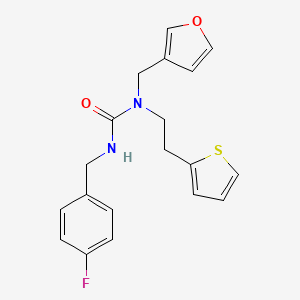

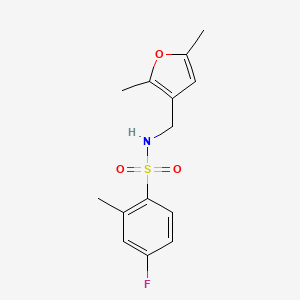

3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex molecule that likely incorporates elements from furan and thiophene chemistry, as well as the reactivity of a fluorobenzyl group. The molecule is not directly described in the provided papers, but insights can be drawn from the reactivity patterns of similar structures.

Synthesis Analysis

While the synthesis of the specific compound is not detailed in the provided papers, the preparation of related structures such as 1-(benzo[b]thienyl)ethyl acetates and 1-(benzo[b]furan-2-yl)ethyl acetate is discussed . These compounds were prepared and their rates of gas-phase elimination of acetic acid were measured, which could be relevant for the synthesis of the urea compound , as it suggests potential synthetic routes involving similar elimination reactions.

Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the electronic effects of the furan and thiophene rings, as well as the fluorobenzyl group. The reactivity order in benzo[b]thiophen is reported as 3 > 2 > 6 > 5 > 4 > 7, which could have implications for the reactivity of the thiophene part of the molecule . Similarly, the reactivity order for benzo[b]furan is 3 > 2, which may affect the furan portion of the molecule .

Chemical Reactions Analysis

The chemical reactions of the compound would be influenced by the reactivity of the individual components. For instance, the fluorobenzyl group could undergo metabolic transformations similar to those observed for fluorobenzyl alcohols, where major metabolites detected were glycine conjugates of the corresponding benzoic acids, and a small proportion were N-acetylcysteinyl conjugates . This suggests that the compound might also form such metabolites under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of the combined effects of the furan and thiophene moieties, as well as the fluorobenzyl and urea groups. The electronic properties of the furan and thiophene rings, as indicated by the σ+-values, would influence the overall reactivity and possibly the stability of the compound . The presence of the fluorobenzyl group could affect the compound's lipophilicity and its potential interactions with biological systems, as seen in the metabolic fate of fluorobenzyl alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, similar furan and thiophene-containing compounds have been explored for their therapeutic potential. For instance, fluorine-containing compounds have been synthesized for antimicrobial evaluation, suggesting the importance of fluorine in enhancing biological activity (Spoorthy et al., 2021). Additionally, furan and thiophene derivatives have been investigated for their antifungal activities, indicating their potential as fungicides (Mishra et al., 2000). These studies suggest the potential of 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in developing new therapeutic agents.

Material Science Applications

In material science, furan and thiophene derivatives have been utilized in the synthesis of light-emitting polymers due to their photoluminescent properties, indicating the use of such compounds in the development of novel optical materials (Fehervari et al., 2003). This highlights the potential application of the target compound in creating materials with specific optical characteristics.

Organic Synthesis and Catalysis

In organic synthesis, the reactivity of furan and thiophene moieties has been leveraged in various synthetic transformations. For example, the synthesis of fluorine-containing benzo[b]furans through microwave-assisted reactions demonstrates the utility of these heterocycles in constructing complex molecular architectures (Rao et al., 2005). Such methodologies could be applicable in synthesizing derivatives of 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea for various research and industrial purposes.

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22(13-16-8-10-24-14-16)9-7-18-2-1-11-25-18/h1-6,8,10-11,14H,7,9,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNSPSPZSRYRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)

![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)